Brevinin-2-RA9 peptide precursor is a member of the brevinin family of antimicrobial peptides, primarily isolated from the skin of certain amphibians, particularly frogs. This peptide exhibits significant antimicrobial and anti-inflammatory properties, making it a candidate for therapeutic applications in treating bacterial infections and inflammatory conditions. The brevinin peptides are characterized by their cationic nature and amphipathic structure, which enable them to disrupt microbial membranes.
Brevinin-2-RA9 is derived from the skin secretions of the Rana species, specifically from the European green frog (Rana esculenta). The classification of brevinins falls under the category of antimicrobial peptides (AMPs), which are small, naturally occurring proteins that play a crucial role in the innate immune response of various organisms. These peptides are known for their ability to combat a wide range of pathogens, including bacteria, fungi, and viruses.
The synthesis of Brevinin-2-RA9 involves several key steps:
The use of specific oligonucleotide primers designed based on conserved regions of AMP precursors allows for efficient amplification and cloning of brevinin sequences from small tissue samples . This method has been optimized for high-throughput sequencing and analysis.
The molecular structure of Brevinin-2-RA9 consists of a sequence of amino acids that form an amphipathic helix, crucial for its antimicrobial activity. The predicted secondary structure typically includes alpha-helices, which are essential for membrane interaction .
The structural analysis can be performed using computational tools like trRosetta and PyMOL to visualize the three-dimensional conformation based on known templates . The specific sequence and structural characteristics contribute to its function in disrupting microbial membranes.
Brevinin-2-RA9 interacts with bacterial membranes through electrostatic attraction due to its cationic nature. Upon binding to the negatively charged components of bacterial membranes, it induces membrane permeabilization, leading to cell lysis .
The mechanism involves the formation of pores within the membrane or complete disruption, depending on the concentration and exposure time. Studies often utilize fluorescence microscopy and flow cytometry to quantify these interactions and assess cell viability post-treatment .
The mechanism by which Brevinin-2-RA9 exerts its effects involves several steps:
Data supporting these mechanisms often come from assays measuring bacterial growth inhibition and cytotoxicity against mammalian cells.
Brevinin-2-RA9 is typically characterized as a small peptide with a molecular weight around 2000 Da. It is soluble in water and exhibits stability across a range of pH levels.
The peptide's cationic nature contributes to its solubility in aqueous environments and its ability to interact with negatively charged microbial membranes. Its stability can be influenced by factors such as temperature and ionic strength .
Relevant analyses include:
Brevinin-2-RA9 has several potential applications in scientific research and medicine:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0